molecular formula C11H9BrF3N3O B2411341 6-Bromo-N-(3-cyanopropyl)-2-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2305538-11-6

6-Bromo-N-(3-cyanopropyl)-2-(trifluoromethyl)pyridine-3-carboxamide

Cat. No. B2411341
CAS RN: 2305538-11-6
M. Wt: 336.112
InChI Key: GVYKMHPAICXKEF-UHFFFAOYSA-N
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Description

6-Bromo-N-(3-cyanopropyl)-2-(trifluoromethyl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyridine-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 6-Bromo-N-(3-cyanopropyl)-2-(trifluoromethyl)pyridine-3-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Bromo-N-(3-cyanopropyl)-2-(trifluoromethyl)pyridine-3-carboxamide in lab experiments is its high potency and specificity. It can be used in small concentrations and has minimal off-target effects. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 6-Bromo-N-(3-cyanopropyl)-2-(trifluoromethyl)pyridine-3-carboxamide. Some of these include:
1. Investigating its potential as a drug candidate for the treatment of Alzheimer's disease.
2. Studying its mechanism of action in more detail to identify potential targets for drug development.
3. Exploring its potential applications in agriculture as a pesticide or herbicide.
4. Developing more efficient and cost-effective synthesis methods for this compound.
5. Investigating its potential as a fluorescent probe for imaging applications.
Conclusion:
In conclusion, this compound is a pyridine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 6-Bromo-N-(3-cyanopropyl)-2-(trifluoromethyl)pyridine-3-carboxamide involves the reaction of 6-bromo-2-chloronicotinic acid with 3-cyanopropylamine and trifluoroacetic anhydride. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting product is purified using column chromatography to obtain the final compound.

Scientific Research Applications

6-Bromo-N-(3-cyanopropyl)-2-(trifluoromethyl)pyridine-3-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been investigated for its anticancer, anti-inflammatory, and antiviral properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease.

properties

IUPAC Name

6-bromo-N-(3-cyanopropyl)-2-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3N3O/c12-8-4-3-7(9(18-8)11(13,14)15)10(19)17-6-2-1-5-16/h3-4H,1-2,6H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYKMHPAICXKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)NCCCC#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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